molecular formula C6H4F3NO2S B12103008 Methyl 5-(trifluoromethyl)thiazole-4-carboxylate

Methyl 5-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B12103008
M. Wt: 211.16 g/mol
InChI Key: NZOXFSCKIGHJIG-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)thiazole-4-carboxylate is an organic compound belonging to the thiazole family. It is characterized by the presence of a trifluoromethyl group attached to the thiazole ring, which imparts unique chemical properties. This compound is typically found as a white to light yellow crystalline powder and is used as an intermediate in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)thiazole-4-carboxylate can be achieved through various methods. One common approach involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate. The reaction mixture is stirred at room temperature, followed by heating to facilitate the formation of the thiazole ring . The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is typically isolated through extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . These interactions can modulate biochemical pathways and enzyme activities, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2,4-Disubstituted thiazoles

Comparison: Methyl 5-(trifluoromethyl)thiazole-4-carboxylate stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more suitable for applications requiring enhanced bioavailability and membrane permeability compared to other thiazole derivatives .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-12-5(11)3-4(6(7,8)9)13-2-10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXFSCKIGHJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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